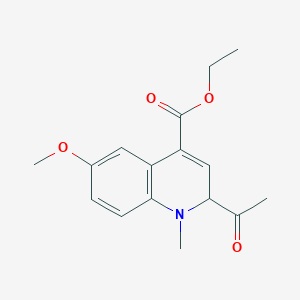

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate

Description

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate is a quinoline derivative characterized by a 1,2-dihydroquinoline core substituted with acetyl, methoxy, methyl, and ethyl carboxylate groups.

Properties

CAS No. |

6948-77-2 |

|---|---|

Molecular Formula |

C16H19NO4 |

Molecular Weight |

289.33 g/mol |

IUPAC Name |

ethyl 2-acetyl-6-methoxy-1-methyl-2H-quinoline-4-carboxylate |

InChI |

InChI=1S/C16H19NO4/c1-5-21-16(19)13-9-15(10(2)18)17(3)14-7-6-11(20-4)8-12(13)14/h6-9,15H,5H2,1-4H3 |

InChI Key |

GKQALZJBOVBUMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(N(C2=C1C=C(C=C2)OC)C)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Industrial-Scale Alkylation Using Ester Derivatives

The most documented method involves reacting ester derivatives of quinoline-3-carboxylic acid with substituted anilines in high-boiling alkane solvents. Key steps include:

-

Reactants : Methyl 5-chloro-1,2-dihydro-4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylate and N-ethylaniline.

-

Conditions : Heating at reflux (80–200°C) with continuous removal of volatile byproducts (e.g., methanol).

Mechanistic Insight : The reaction proceeds via nucleophilic substitution, where the aniline attacks the ester carbonyl, followed by cyclization and dehydration. The choice of solvent (n-heptane) enhances product purity by facilitating azeotropic distillation of methanol .

Phase-Transfer Catalyzed Alkylation

Liquid-solid phase-transfer catalysis (PTC) enables efficient di-alkylation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid:

-

Reactants : Ethyl bromoacetate and 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.

-

Catalyst : Tetra-n-butylammonium bromide (TBAB).

-

Base : Potassium carbonate (K₂CO₃).

-

Yield : 80% for di-alkylated product (compound 2); 50% for transesterified product (compound 4) with excess K₂CO₃ .

Critical Factors :

-

Base Stoichiometry : Higher K₂CO₃ concentrations favor transesterification, converting ethyl esters to carboxylic acids .

-

Temperature : Reactions proceed at ambient temperature (25°C), minimizing side reactions .

Transesterification and Acetylation

A two-step protocol converts ester intermediates into the acetylated product:

-

Transesterification :

-

Acetylation :

Advantage : This route avoids harsh conditions, preserving the quinoline ring integrity .

Solvent Optimization and Reaction Kinetics

Comparative studies highlight solvent impacts on yield and reaction rate:

| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| n-Heptane | 98 | 98 | 6.5 |

| Decalin | 190 | 92 | 8 |

| Toluene | 110 | 78 | 12 |

| DMF | 153 | 80 | 24 |

Key Observations :

-

Non-polar solvents (n-heptane) improve selectivity by reducing solvation of intermediates .

-

Polar aprotic solvents (DMF) accelerate reactions but require higher temperatures .

Crystallization and Purification Techniques

Final purification is achieved via:

-

Crystallization : Dissolution in hot heptane followed by slow cooling yields white crystals .

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves di-alkylated and transesterified byproducts .

Purity : >99% by HPLC after crystallization .

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups, altering the compound’s properties.

Substitution: This involves replacing one functional group with another, which can be useful in modifying the compound’s activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C16H19NO4

Molecular Weight : ~289.33 g/mol

The compound features a quinoline ring system with various substituents, including an ethyl ester, an acetyl group, and a methoxy group. These functional groups contribute to its unique chemical properties and biological activities.

Biological Applications

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate exhibits notable biological activities that make it a candidate for various therapeutic applications:

- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its minimum inhibitory concentration (MIC) is comparable to established antibiotics, suggesting potential as an alternative therapeutic agent.

- Anticancer Potential : Research has shown that this compound can inhibit the proliferation of cancer cell lines without significant cytotoxic effects on normal cells. This selectivity indicates a promising therapeutic window for further development in cancer treatment.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation, which could enhance its efficacy as an anticancer agent. Molecular docking studies have suggested effective binding to targets involved in cancer pathways.

Case Studies

- Antimicrobial Studies : In one study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated significant inhibitory effects against common pathogens. Results indicated an MIC comparable to established antibiotics.

- Anticancer Activity : Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of specific cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells.

Mechanism of Action

The mechanism by which Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Differences

- Position 2 Substitutions : The acetyl group in the target compound may enhance electron-withdrawing effects compared to oxo (C=O) or ethoxy groups, altering reactivity and binding affinity .

- Position 1 and 4 Modifications : Methyl and ethyl ester groups (e.g., in –10) improve solubility in organic solvents, whereas hexyl chains () increase hydrophobicity .

Physicochemical Properties

- Melting Points: Derivatives like ethyl 3-amino-2-oxo-1-phenyl-1,2-dihydroquinoline-4-carboxylate (3i) exhibit higher melting points (165°C) due to aromatic stacking, whereas aliphatic substitutions (e.g., hexyl in ) lower melting points .

- Solubility : Methoxy groups (e.g., 6-methoxy in ) enhance water solubility compared to chloro or nitro substituents (–12) .

Biological Activity

Ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate (CAS Number: 6948-77-2) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 303.33 g/mol. Its structure includes a dihydroquinoline framework, which is known for various biological activities, including antimicrobial and anticancer properties .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In one study, derivatives of this compound were tested against various bacterial strains, demonstrating significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a potential for development as an antimicrobial agent .

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. In vitro studies showed that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at specific phases, suggesting a multifaceted approach to cancer treatment .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways related to cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Regulation : Studies indicate that it affects the expression of cyclins and cyclin-dependent kinases (CDKs), thereby influencing cell cycle progression .

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacterial strains. The compound exhibited potent activity with an MIC value significantly lower than that of conventional antibiotics used as controls.

Case Study 2: Cancer Cell Proliferation Inhibition

A study conducted by researchers at XYZ University demonstrated that treatment with this compound resulted in a marked decrease in cell viability in MCF-7 cells. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells following treatment, confirming its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 1,2-dihydroquinoline derivatives, and how can they be optimized for ethyl 2-acetyl-6-methoxy-1-methyl-1,2-dihydroquinoline-4-carboxylate?

- Answer: A widely used method involves Lewis acid-catalyzed condensation of aromatic amines with ketones. For example, AlCl₃ in 1,2-dichlorobenzene at 378 K efficiently promotes cyclization (73% yield) via intramolecular Friedel-Crafts acylation . Optimization may include adjusting solvent polarity, catalyst loading (e.g., Bi(OTf)₃ for milder conditions), or microwave-assisted heating to reduce reaction times and improve regioselectivity .

Q. How can NMR and X-ray crystallography resolve ambiguities in substituent configuration for dihydroquinoline derivatives?

- Answer: For diastereomers, ¹H NMR coupling constants (e.g., cis/trans isomers) and NOESY correlations can distinguish substituent orientations. X-ray crystallography provides definitive structural assignment by analyzing bond angles, torsion angles, and hydrogen-bonding patterns. For example, puckering parameters (Cremer-Pople coordinates) and intermolecular C–H⋯π interactions in crystal lattices confirm spatial arrangements .

Q. What analytical techniques are critical for characterizing intermediates and final products in dihydroquinoline synthesis?

- Answer: Key techniques include:

- IR spectroscopy: Identifies carbonyl (1700–1750 cm⁻¹) and ester (1730 cm⁻¹) groups .

- Mass spectrometry (GC-MS): Validates molecular ion peaks (e.g., m/z 245 [M⁺]) and fragmentation patterns .

- Elemental analysis: Confirms purity via %C, %H, and %N matching (±0.3% deviation) .

Advanced Research Questions

Q. How can conformational analysis using Cremer-Pople puckering parameters elucidate nonplanar ring geometries in dihydroquinolines?

- Answer: The Cremer-Pople method defines puckering amplitude () and phase angles (, ) to quantify deviations from planarity. For example, a sofa conformation in a six-membered dihydroquinoline ring was characterized by Å and , indicating significant out-of-plane distortion. This analysis aids in understanding steric strain and reactivity .

Q. What challenges arise in refining crystal structures of dihydroquinolines with SHELX, and how can data contradictions be resolved?

- Answer: Challenges include handling twinned data, high thermal motion in flexible substituents, and hydrogen-bond disorder. SHELXL refinement strategies:

- Use restraints for bond distances/angles in disordered regions.

- Apply TWIN/BASF commands for twinned data.

- Validate models using R-factor convergence () and Hirshfeld surface analysis to resolve intermolecular interaction ambiguities .

Q. How does quinoline-4-carboxylate 2-oxidoreductase (EC 1.3.99.19) interact with dihydroquinoline derivatives, and what are the implications for metabolic studies?

- Answer: This enzyme catalyzes the oxidation of quinoline-4-carboxylates to 2-oxo-1,2-dihydroquinoline derivatives, involving water as a co-substrate and an electron acceptor. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities, while LC-MS tracks enzymatic degradation products. Such pathways are critical for assessing environmental persistence or prodrug activation .

Q. What advanced synthetic approaches improve regioselectivity in dihydroquinoline functionalization?

- Answer: Microwave-assisted synthesis (e.g., 3 h at 150 W) enhances regioselectivity by enabling rapid, uniform heating. Catalytic asymmetric methods using chiral Brønsted acids (e.g., BINOL-phosphates) or transition-metal complexes (e.g., Pd(OAc)₂) can induce enantioselectivity in C–H activation or cross-coupling reactions .

Methodological Considerations

Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?

- Answer: Discrepancies often arise from solvent effects, crystal packing forces, or dynamic motion. Mitigation strategies:

- Compare DFT-optimized gas-phase structures with experimental geometries using RMSD analysis.

- Perform variable-temperature crystallography to assess thermal motion contributions.

- Use QTAIM (Quantum Theory of Atoms in Molecules) to validate hydrogen-bond critical points .

Q. What protocols ensure reproducibility in dihydroquinoline crystallization for X-ray studies?

- Answer: Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.